- Preparation of pyrazolopyridine derivatives as NADPH oxidase inhibitors, World Intellectual Property Organization, , ,

Cas no 955272-06-7 (2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione)

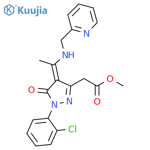

955272-06-7 structure

商品名:2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione

CAS番号:955272-06-7

MF:C19H15ClN4O2

メガワット:366.80100274086

MDL:MFCD09961532

CID:1032561

PubChem ID:17027464

2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione 化学的及び物理的性質

名前と識別子

-

- 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

- AK120765

- GKT136901

- 2-(2-Chlorophenyl)-4-methyl-5-(2-pyridinylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione (ACI)

- GKT 136901

- AC-35691

- compound 67 [PMID: 20942471]

- 2-(2-Chlorophenyl)-4-methyl-5-(2-pyridinylmethyl)-1H-pyrazolo(4,3-C)pyridine-3,6(2H,5H)-dione

- 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo(4,3-C)pyridine-3,6-dione

- CHEMBL1276946

- SCHEMBL1723441

- MFCD09961532

- 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione

- DH3KL5M2VQ

- DTXSID50588686

- 2-(2-chlorophenyl)-6-hydroxy-4-methyl-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-3-one

- BS-22402

- EX-A4138

- DNKYHHFCPXKFIY-UHFFFAOYSA-N

- EN300-97849

- 1H-Pyrazolo(4,3-C)pyridine-3,6(2H,5H)-dione, 2-(2-chlorophenyl)-4-methyl-5-(2-pyridinylmethyl)-

- 2-(2-chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H,2H,3H,5H,6H-pyrazolo[4,3-c]pyridine-3,6-dione

- GKT-136901; GKT 136901;AK120765

- BCP32694

- STK320343

- 955272-06-7

- CHEMBL-1276946

- GKT-136901

- BDBM50330722

- HY-101499

- UNII-DH3KL5M2VQ

- CS-0021553

- GTPL9935

- AKOS005435340

- 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

- 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione

-

- MDL: MFCD09961532

- インチ: 1S/C19H15ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-10,22H,11H2,1H3

- InChIKey: DNKYHHFCPXKFIY-UHFFFAOYSA-N

- ほほえんだ: O=C1N(CC2C=CC=CN=2)C(C)=C2C(NN(C3C(Cl)=CC=CC=3)C2=O)=C1

計算された属性

- せいみつぶんしりょう: 366.0883534g/mol

- どういたいしつりょう: 366.0883534g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 675

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0021553-5mg |

GKT136901 |

955272-06-7 | 99.12% | 5mg |

$50.0 | 2022-04-26 | |

| TRC | C079805-100mg |

2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione |

955272-06-7 | 100mg |

$ 850.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RV105-50mg |

2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione |

955272-06-7 | 98% | 50mg |

752.0CNY | 2021-08-04 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8408-2 mg |

GKT136901 |

955272-06-7 | 98.29% | 2mg |

¥327.00 | 2022-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RV105-200mg |

2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione |

955272-06-7 | 98% | 200mg |

1883.0CNY | 2021-08-04 | |

| ChemScence | CS-0021553-50mg |

GKT136901 |

955272-06-7 | 99.12% | 50mg |

$200.0 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8408-25 mg |

GKT136901 |

955272-06-7 | 98.29% | 25mg |

¥1187.00 | 2022-04-26 | |

| Chemenu | CM151944-250mg |

2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione |

955272-06-7 | 98% | 250mg |

$215 | 2024-07-18 | |

| Matrix Scientific | 100527-1g |

2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione, 95+% |

955272-06-7 | 95+% | 1g |

$1647.00 | 2023-09-08 | |

| A2B Chem LLC | AB53140-250mg |

2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione |

955272-06-7 | 97% | 250mg |

$271.00 | 2024-07-18 |

2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Benzene ; 8 h, reflux

1.2 Solvents: Acetic anhydride ; 1 h, reflux; overnight, rt

1.3 Solvents: Toluene ; 0.5 h, reflux; overnight, rt

1.4 Reagents: Sodium Solvents: Isopropanol ; 9 h, reflux; cooled

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7

1.2 Solvents: Acetic anhydride ; 1 h, reflux; overnight, rt

1.3 Solvents: Toluene ; 0.5 h, reflux; overnight, rt

1.4 Reagents: Sodium Solvents: Isopropanol ; 9 h, reflux; cooled

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium isopropoxide ; 1 h; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

リファレンス

- Preparation of pyrazolopyridine derivatives as NADPH oxidase inhibitors, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

リファレンス

- Preparation of pyrazolopyridine derivatives as NADPH oxidase inhibitors, European Patent Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 18 h, reflux

1.2 Reagents: Acetic acid ; 1 h, 75 °C

1.3 Solvents: Toluene ; 15 min, rt

1.4 Reagents: Sodium isopropoxide Solvents: Isopropanol ; 1 h, reflux

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Acetic acid ; 1 h, 75 °C

1.3 Solvents: Toluene ; 15 min, rt

1.4 Reagents: Sodium isopropoxide Solvents: Isopropanol ; 1 h, reflux

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

リファレンス

- First in Class, Potent, and Orally Bioavailable NADPH Oxidase Isoform 4 (Nox4) Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis, Journal of Medicinal Chemistry, 2010, 53(21), 7715-7730

合成方法 5

はんのうじょうけん

リファレンス

- Pyrazolo pyridine derivatives as nadph oxidase inhibitors, United States, , ,

2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione Raw materials

- Triethyl orthoacetate

- 1-(2-Chlorophenyl)hydrazine

- Methyl (4E)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-4-[1-[(2-pyridinylmethyl)amino]ethylidene]-1H-pyrazole-3-acetate

- 1-(pyridin-2-yl)methanamine

- Dimethyl acetone-1,3-dicarboxylate

2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione Preparation Products

2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

955272-06-7 (2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione) 関連製品

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:955272-06-7)2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):216.0/296.0/976.0

atkchemica

(CAS:955272-06-7)2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo4,3-cpyridine-3,6(2H,5H)-dione

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ